Cxcl-cxcr1/2-IN-1
Description
Solubility
The compound exhibits limited aqueous solubility, with a reported solubility of 2 mg/mL (5.22 mM) in dimethyl sulfoxide . This property necessitates formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) to enhance bioavailability for in vivo applications.
Stability
This compound is stable under specific storage conditions:
Bioavailability
As an orally active agent, this compound demonstrates favorable bioavailability, evidenced by its in vivo efficacy at 100 mg/kg (oral gavage, twice daily). Its moderate molecular weight (383.21 g/mol) and logP value (predicted to be ~3.5) align with Lipinski’s Rule of Five, facilitating membrane permeability.
Table 3: Physicochemical and Pharmacokinetic Summary
| Property | Value |
|---|---|
| Solubility (DMSO) | 2 mg/mL (5.22 mM) |
| Storage Temperature | -20°C (powder), -80°C (solution) |
| Predicted logP | ~3.5 |
| Oral Bioavailability | Demonstrated in murine models |
Properties
Molecular Formula |
C14H8Cl2N4O3S |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C14H8Cl2N4O3S/c15-7-3-8(16)5-9(4-7)17-13(21)19-14-18-11-2-1-10(20(22)23)6-12(11)24-14/h1-6H,(H2,17,18,19,21) |
InChI Key |
FCQTYYYNDNQUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of Cxcl-cxcr1/2-IN-1 involves several steps. The synthetic route typically includes the following steps:
Dissolution: Dissolve the main solution in dimethyl sulfoxide (DMSO).
Mixing: Add polyethylene glycol 300 (PEG300) and mix well until the solution is clear.
Addition: Add Tween 80 and mix well until the solution is clear.
Final Mixing: Add distilled water (ddH2O) and mix well until the solution is clear.
For industrial production, the compound is prepared in large batches following similar steps but scaled up to meet industrial demands. The storage method and period for the stock solution are crucial to maintain the compound’s stability. It is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month .
Chemical Reactions Analysis
CXCR1/2 Inhibitor Design and Mechanism
CXCR1/2 inhibitors typically target receptor-ligand interactions or downstream signaling pathways. Key strategies include:
-
Competitive antagonism : Blocking chemokine binding to the receptor’s N-terminal domain or extracellular loops (ECLs) .
-
Allosteric modulation : Disrupting G-protein coupling or β-arrestin recruitment .
For example, the CXCL8 variant G31P acts as a competitive antagonist by preventing receptor dimerization and downstream signaling . Structural studies reveal that ECL2 of CXCR1 plays a critical role in differentiating monomeric vs. dimeric chemokine binding, influencing inhibitor selectivity .
Table 1: Comparative Features of CXCR1/2 Inhibitors
Research Gaps and Limitations
-
Lack of Data on "CXCL-CXCR1/2-IN-1" : No peer-reviewed studies or patents explicitly describe this compound’s synthesis, reactivity, or pharmacological profile.
-
Structural Modeling : If "this compound" shares features with known inhibitors (e.g., Reparixin), its reactivity might involve:
Recommendations for Further Study
-
Synthetic Routes : Explore palladium-catalyzed cross-coupling or peptide mimetic synthesis, as seen in CXCL8 analogs .
-
Assays : Use NanoBiT-Gi dissociation or β-arrestin recruitment assays to quantify receptor inhibition .
-
Safety Profiling : Assess off-target effects on related GPCRs (e.g., CCR5) due to structural homology .
While the exact chemical reactions of "this compound" remain undocumented, existing data on CXCR1/2 inhibitors provide a framework for hypothesizing its behavior. Researchers should validate these assumptions through targeted experiments and structural studies.
Scientific Research Applications
Therapeutic Applications in Cancer
Inhibition of Tumor Progression
Research has indicated that targeting the CXCL8-CXCR1/2 axis can significantly impact tumor growth and metastasis. For instance, studies have shown that blocking CXCR2 reduces the infiltration of myeloid-derived suppressor cells (MDSCs) in tumors, enhancing the efficacy of other immunotherapies such as immune checkpoint inhibitors .
Case Study: Metastatic Melanoma
In a clinical trial combining paclitaxel with reparixin (a CXCR1/2 inhibitor), patients with metastatic melanoma exhibited a 30% response rate. This combination therapy demonstrated enhanced tolerability and efficacy compared to traditional treatments .
Table 1: Summary of Clinical Trials Involving Cxcl-cxcr1/2-IN-1
| Study | Cancer Type | Treatment | Response Rate | Notes |
|---|---|---|---|---|
| NCT02370238 | Metastatic Breast Cancer | Paclitaxel + Reparixin | 30% | Well tolerated |
| Ongoing Phase II Trials | Prostate Cancer | CXCR1/2 Inhibitors | TBD | Investigating combination therapies |
| Phase I Trial | Metastatic Melanoma | Genetically Modified T Cells (CXCR2+) | TBD | Enhanced NK cell recruitment |
Role in Inflammatory Diseases
Neutrophil-Mediated Inflammation
The CXCL8-CXCR1/2 axis is also implicated in various inflammatory conditions. Targeting this pathway may provide therapeutic benefits in diseases characterized by excessive neutrophil recruitment, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Preclinical studies have demonstrated that inhibiting CXCR1/2 can alleviate symptoms associated with these conditions by reducing neutrophil infiltration .
Case Study: Chronic Inflammatory Diseases
In animal models of arthritis, the administration of CXCR1/2 inhibitors resulted in decreased joint inflammation and improved clinical scores. This suggests a potential role for this compound in managing chronic inflammatory diseases .
Mechanistic Insights
Signaling Pathways
The activation of CXCR1 and CXCR2 leads to the mobilization of intracellular calcium and activation of downstream signaling pathways such as ERK and PI3K/Akt. These pathways are critical for neutrophil function, including chemotaxis and degranulation . Understanding these mechanisms is essential for developing targeted therapies that can effectively modulate immune responses.
Mechanism of Action
Cxcl-cxcr1/2-IN-1 exerts its effects by inhibiting the ELR+CXCL-CXCR1/2 pathway. The compound binds to the CXCR1 and CXCR2 receptors, leading to the inhibition of adenylyl cyclase and the activation of various enzymes, including phospholipase D, phospholipase Cβ, phosphoinositide 3-kinase, and Ras . This inhibition results in decreased neutrophil activation and reduced proliferation of cancer cells .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Limited data on CXCR1 inhibition, raising questions about its dual-targeting capacity . High cost compared to generics like Reparixin (e.g., 5 mg costs ~¥1,200–3,250) .
Biological Activity
Cxcl-cxcr1/2-IN-1 is a compound designed to inhibit the chemokine receptors CXCR1 and CXCR2, which are pivotal in mediating inflammatory responses and tumorigenesis. This compound targets the CXCL8-CXCR1/2 axis, which is known to play a significant role in various pathological conditions, including cancer and inflammatory diseases. The biological activity of this compound has been explored through various studies, revealing its potential therapeutic applications.
This compound functions by blocking the interaction between CXCL8 (also known as IL-8) and its receptors, CXCR1 and CXCR2. This blockade prevents the activation of downstream signaling pathways that lead to neutrophil chemotaxis and other inflammatory responses. Upon ligand binding, CXCR1 and CXCR2 activate G-proteins, leading to several intracellular events such as calcium mobilization, activation of protein kinase C (PKC), and phosphorylation of extracellular signal-regulated kinases (ERK) .
Inhibition of Neutrophil Migration
Studies have shown that inhibiting CXCR1/2 can significantly reduce neutrophil infiltration in various models of inflammation. For example, in a porcine model of pneumonia, the use of CXCR1/2 antagonists demonstrated a marked reduction in neutrophil migration and associated inflammatory markers such as TNF-α and IL-1β . This suggests that this compound could be effective in managing acute inflammatory conditions by limiting neutrophil recruitment.
Impact on Tumor Microenvironment
Research indicates that this compound may also influence the tumor microenvironment. In murine models of breast and lung cancer, simultaneous inhibition of CXCR1/2 alongside TGF-β signaling resulted in decreased mesenchymal features of tumors and enhanced T-cell infiltration . This combination therapy not only improved antitumor activity but also suggested a potential strategy for enhancing responses to existing immunotherapies.
Summary of Findings on this compound
Case Study 1: Neutrophil Recruitment in Inflammation
In a study focusing on the role of CXCR1/2 in swine pneumonia, researchers utilized this compound to assess its effects on neutrophil recruitment. The results indicated that treatment with the antagonist significantly decreased neutrophil infiltration and inflammatory cytokines, suggesting its utility in treating acute respiratory infections .
Case Study 2: Tumor Microenvironment Modulation
Another study explored the effects of combined blockade of CXCR1/2 and TGF-β signaling in breast cancer models. The application of this compound led to an increase in epithelial markers while decreasing suppressive immune cells within tumors. This modulation resulted in improved antitumor responses, highlighting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. What is the primary mechanism of action of CXCL-CXCR1/2-IN-1 in cancer models?
this compound inhibits the ELR+CXCL-CXCR1/2 signaling pathway by targeting CXCR2 with an EC50 of 42.7 nM. It reduces phosphorylation of downstream effectors ERK and AKT, which are critical for tumor survival and angiogenesis. Additionally, it suppresses secretion of proangiogenic cytokines (CXCL1, CXCL5, and CXCL8) in renal and head/neck squamous carcinoma cell lines . Methodologically, Western blotting for phospho-ERK/AKT and ELISA for cytokine quantification are recommended to validate these effects.
Q. What in vitro assays are recommended to assess this compound's anticancer activity?
Standard assays include:
- Cell viability assays (e.g., MTT or CellTiter-Glo) to determine IC50 values across cell lines (e.g., 2–4 μM in A498, RCC4, and cisplatin-resistant HNSCC lines) .
- Migration assays (e.g., Boyden chamber) to quantify inhibition of cancer cell motility, as demonstrated in A498 renal carcinoma cells .
- Cytokine profiling via multiplex ELISA to measure reductions in CXCL1, CXCL5, and CXCL8 secretion .
Q. How should this compound be stored and reconstituted for experimental use?
The compound should be stored at -20°C (powder) or -80°C (solubilized in DMSO). For in vitro use, prepare a stock solution in DMSO (2 mg/mL, 5.22 mM) with sonication to ensure solubility. For in vivo studies, formulations like 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O are validated for oral gavage in mice .
Advanced Research Questions
Q. How can researchers address discrepancies in IC50 values across different cancer cell lines?
Variations in IC50 (e.g., 2 μM in A498 vs. 4 μM in CAL33RR) may arise from differences in CXCR1/2 expression levels, genetic heterogeneity, or drug-efflux mechanisms. To mitigate this:
- Perform receptor expression profiling (qRT-PCR or flow cytometry) to correlate CXCR1/2 levels with sensitivity.
- Use isogenic resistant models (e.g., Sunitinib-resistant 786-R cells) to study resistance mechanisms .
- Apply combinatorial treatments with chemotherapeutics (e.g., cisplatin) to evaluate synergy .
Q. What in vivo models are validated for studying this compound's antitumor and anti-metastatic effects?
- Zebrafish xenograft models : Inject A498 cells into embryos and treat with 1 μM this compound for 48 hours to quantify metastasis reduction via fluorescence imaging .
- Mouse xenografts : Administer 100 mg/kg via oral gavage twice daily for 28 days; monitor tumor volume and weight changes. Include endpoints like immunohistochemistry for angiogenesis markers (CD31) .
Q. What experimental strategies can elucidate the compound's dual inhibition of CXCR1 and CXCR2?
- Receptor-specific knockdown : Use siRNA or CRISPR-Cas9 to silence CXCR1 or CXCR2 in cell lines and compare drug responses.
- Competitive binding assays : Employ radiolabeled ligands (e.g., IL-8) to assess displacement by this compound .
- Pathway analysis : Combine phosphoproteomics (e.g., LC-MS/MS) with transcriptomics to map CXCR1/2-dependent signaling nodes .
Q. How can researchers optimize dosing regimens to balance efficacy and toxicity in preclinical models? **
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability after oral administration in mice.
- Toxicity screens : Monitor organ weight, serum biomarkers (ALT/AST for liver), and hematological parameters at escalating doses (50–200 mg/kg) .
- Dose fractionation : Test intermittent vs. continuous dosing to minimize off-target effects while maintaining pathway inhibition .
Methodological Considerations
Q. What controls are essential when analyzing this compound's effects on phosphorylation pathways?
- Include vehicle controls (DMSO) and positive controls (e.g., U0126 for ERK inhibition).
- Normalize phospho-protein levels to total protein (e.g., total ERK/AKT) via Western blotting .
- Validate antibody specificity using knockout cell lines or peptide blocking .
Q. How should cytokine secretion data be interpreted in the context of tumor microenvironment modulation?
- Use multiplex assays to profile a panel of cytokines (e.g., IL-6, VEGF) beyond ELR+ CXCL chemokines.
- Correlate cytokine levels with functional outcomes (e.g., endothelial tube formation assays for angiogenesis) .
- Account for paracrine signaling by co-culturing cancer cells with stromal fibroblasts or immune cells .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in resistant cell lines?
- Apply non-parametric tests (Mann-Whitney U) for non-normal data distributions.
- Use dose-response curve modeling (e.g., four-parameter logistic regression) to compare IC50 shifts between parental and resistant lines .
- Perform multivariate analysis to identify genomic or proteomic biomarkers predictive of resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
